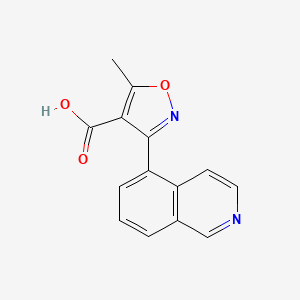

3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid is a heterocyclic compound that features both isoquinoline and isoxazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid typically involves the formation of the isoxazole ring followed by the introduction of the isoquinoline moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-isoquinolylhydrazine with methyl isopropyl ketone in glacial acetic acid at reflux can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.

Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The isoquinoline and isoxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and other compounds.

Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom, used in various chemical syntheses.

Uniqueness

3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the combination of isoquinoline and isoxazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .

Biologische Aktivität

3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic acid (commonly referred to as AMIA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of immunology and pharmacology. This article provides a comprehensive overview of the biological activity of AMIA, supported by research findings, case studies, and data tables.

Synthesis and Structural Characteristics

AMIA is synthesized through various chemical pathways, often involving the reaction of isoxazole derivatives with specific carbonyl compounds. The compound features an isoxazole ring, which contributes to its biological properties through interactions such as hydrogen bonding and molecular stability.

Immunosuppressive Properties

AMIA has been studied for its immunosuppressive effects. In vitro studies have shown that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). This inhibition suggests potential applications in conditions requiring immune modulation, such as autoimmune diseases.

- Case Study : A study demonstrated that AMIA significantly reduced lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human whole blood cultures, indicating its role in modulating inflammatory responses .

Antiproliferative Effects

Research indicates that AMIA exhibits antiproliferative activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of NF-κB signaling pathways.

- Table 1: Antiproliferative Activity of AMIA Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis via caspase activation |

| Jurkat (T-cell) | 10 | Activation of NF-κB and pro-apoptotic signals |

| MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |

Anti-inflammatory Properties

AMIA has demonstrated anti-inflammatory effects in various models. It inhibits the expression of pro-inflammatory cytokines and chemokines, which could be beneficial in treating chronic inflammatory diseases.

- Research Findings : In a controlled study, AMIA reduced levels of interleukin-6 (IL-6) and IL-1β in macrophage cultures stimulated with LPS, highlighting its potential therapeutic applications .

The biological activity of AMIA can be attributed to several mechanisms:

- Caspase Activation : AMIA induces apoptosis in cancer cells through caspase pathways.

- Cytokine Modulation : It modulates cytokine production, reducing inflammation.

- Cell Cycle Regulation : The compound interferes with cell cycle progression, leading to growth inhibition in cancer cells.

Eigenschaften

Molekularformel |

C14H10N2O3 |

|---|---|

Molekulargewicht |

254.24 g/mol |

IUPAC-Name |

3-isoquinolin-5-yl-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)11-4-2-3-9-7-15-6-5-10(9)11/h2-7H,1H3,(H,17,18) |

InChI-Schlüssel |

KOCKNIQRSYAZFQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C2=CC=CC3=C2C=CN=C3)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.